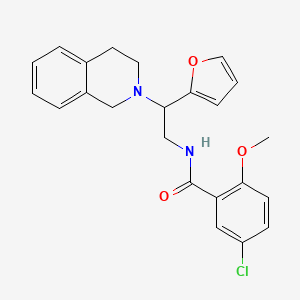
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide" is a complex chemical entity with potential significance in various scientific fields. Its structure combines elements from multiple aromatic rings and heterocycles, which may impart it with unique chemical and biological properties. In this article, we will delve into its synthesis, chemical behavior, applications, and more.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the core benzamide structure, followed by the introduction of chloro, methoxy, and furan substituents through sequential substitution reactions. Isoquinoline moieties can be incorporated via cyclization reactions. The reaction conditions often include specific solvents, temperatures, and catalysts that facilitate the desired transformations.
Industrial production methods: Scaling up to industrial production involves optimizing each step for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency. Purification processes like recrystallization or chromatography are essential for obtaining the final compound with high purity.
Analyse Chemischer Reaktionen
Types of reactions:
Oxidation: The compound can undergo oxidative reactions, particularly on the furan and isoquinoline rings, leading to derivatives with altered electronic properties.
Reduction: Reduction reactions may target specific functional groups, potentially transforming nitro groups to amines or reducing double bonds within the structure.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, organometallic reagents
Major products formed:
Oxidized derivatives: Furan and isoquinoline oxidation products
Reduced derivatives: Amines, reduced furan rings
Substituted derivatives: Functionalized benzamides, isoquinolines with various substituents
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound may serve as an intermediate in the synthesis of more complex molecules, useful in materials science and organic electronics due to its unique structural properties.
Biology: Potential bioactivity could be explored, possibly as an enzyme inhibitor or receptor ligand, given the presence of multiple functional groups that can interact with biological macromolecules.
Medicine: Research might focus on its pharmaceutical applications, particularly in drug design and development for diseases where multi-functional molecules are advantageous.
Industry: The compound could find use in creating specialized coatings or materials, benefiting from its diverse chemical reactivity and structural attributes.
Wirkmechanismus
The mechanism by which 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide exerts its effects largely depends on its molecular targets. Possible interactions include:
Enzyme inhibition: Binding to active sites or allosteric sites on enzymes, altering their activity.
Receptor binding: Engaging with receptor proteins, potentially modulating signal transduction pathways.
Pathways involved: Detailed studies would elucidate specific biochemical pathways impacted, which may involve neurotransmission, metabolic regulation, or other critical biological processes.
Vergleich Mit ähnlichen Verbindungen
5-chloro-2-methoxy-N-phenylbenzamide
N-(2-furylmethyl)-5-chloro-2-methoxybenzamide
N-(2-(isoquinolin-2(1H)-yl)ethyl)-5-chloro-2-methoxybenzamide
This compound's uniqueness lies in its hybrid structure, combining diverse aromatic and heterocyclic components to create a molecule with broad scientific and industrial potential.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-28-21-9-8-18(24)13-19(21)23(27)25-14-20(22-7-4-12-29-22)26-11-10-16-5-2-3-6-17(16)15-26/h2-9,12-13,20H,10-11,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPWFOLKCRAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)
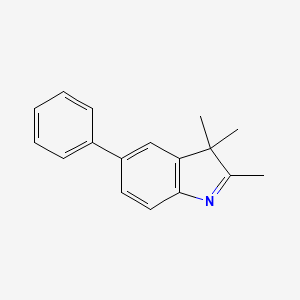
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2627987.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)
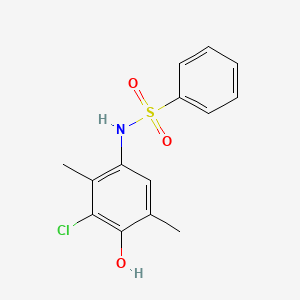

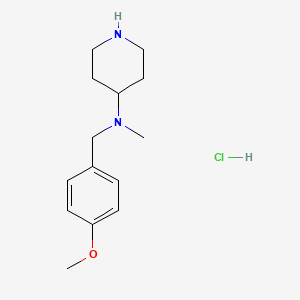
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2627996.png)
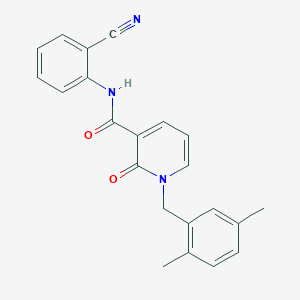
![3-(2-chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2628001.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2628002.png)
![1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B2628004.png)

